5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Overview
Description
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride typically involves the formation of the spirocyclic core through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and prevent morphine tolerance.
Pharmacology: The compound is explored for its potential therapeutic applications in pain management and other neurological conditions.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride involves its interaction with sigma-1 receptors. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance. This interaction is mediated through specific molecular pathways that modulate pain perception and response .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spirocyclic structure but lacks the trimethyl substitution, which may affect its biological activity.
2,6-Diazaspiro[3.4]octan-5-one: Another related compound with a different substitution pattern, which can influence its chemical and pharmacological properties.
Uniqueness
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is unique due to its specific trimethyl substitution, which enhances its interaction with sigma-1 receptors and its potential therapeutic applications. This structural uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2)9(5-10-6-9)4-7(12)11(8)3;/h10H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOQXQXXCVSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(=O)N1C)CNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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